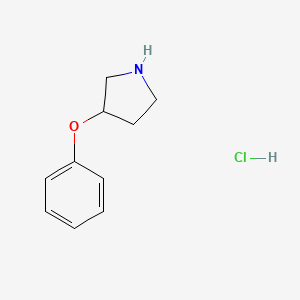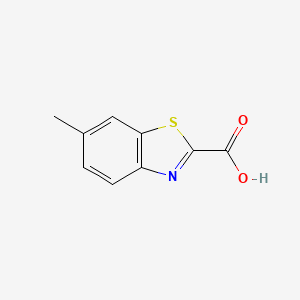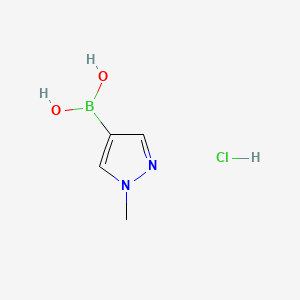
(1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride
Vue d'ensemble
Description
“(1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride” is a chemical compound with the molecular formula C4H8BClN2O2 . It is used as a reagent in several reactions for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .
Synthesis Analysis
The synthesis of “1-Methyl-1H-pyrazol-4-ylboronic acid” can be achieved from 1-methyl-4-bromopyrazole as the starting material, through a reaction with triisopropyl borate . An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester via isolation of the corresponding lithium hydroxy ate complex is also described .Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride” is characterized by a molecular weight of 162.38 g/mol . The InChI key is YFPLZINTZVVVJM-UHFFFAOYSA-N . The canonical SMILES representation is B(C1=CN(N=C1)C)(O)O.Cl .Chemical Reactions Analysis
“(1-Methyl-1H-pyrazol-4-yl)boronic acid” is involved in several reactions. It is a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Physical And Chemical Properties Analysis
“(1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride” has a molecular weight of 162.38 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 162.0367354 g/mol . The topological polar surface area is 58.3 Ų .Applications De Recherche Scientifique
1. Improved Synthesis in Suzuki Couplings An improved synthesis method for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester has been developed, involving the isolation of a corresponding lithium hydroxy ate complex. This complex shows long-term bench stability and is directly employable in Suzuki couplings without the need for added base (Mullens, 2009).
2. Synthesis of Novel Compounds A study outlined the synthesis of pinacol 1-methyl-1H-pyrazole-5-boronate, an important intermediate in creating biologically active compounds. The synthesis process was optimized, and the compound's structure was characterized using NMR (Yu-jua, 2013).
3. Structural and Computational Studies Research has been conducted on the synthesis and crystal structure of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs. The study includes theoretical calculations to investigate the thermodynamic properties and tautomeric forms of these compounds (Shen et al., 2012).
4. Antifungal Activity and Structural Relationships A series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized, displaying significant antifungal activity. The study also involved developing a structure-activity relationship model and molecular docking for these compounds (Du et al., 2015).
5. Biomimetic CO2 Hydration Activity Boronic acids, including derivatives of 1-methyl-1H-pyrazol-4-yl, have been studied for their CO2 hydration activities. This research provides insights into the reaction mechanisms and theoretical calculations of these boronic acids, indicating their potential in biomimetic carbon capture applications (Verma et al., 2021).
Safety And Hazards
Orientations Futures
The compound is used in the synthesis of various compounds with potential therapeutic applications. For instance, it is used in the synthesis of potential JAK2 inhibitors for myeloproliferative disorders therapy . This suggests that it could have significant future applications in the development of new therapeutic agents.
Propriétés
IUPAC Name |
(1-methylpyrazol-4-yl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BN2O2.ClH/c1-7-3-4(2-6-7)5(8)9;/h2-3,8-9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPLZINTZVVVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669781 | |
| Record name | (1-Methyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride | |
CAS RN |
1026796-02-0 | |
| Record name | (1-Methyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1419483.png)
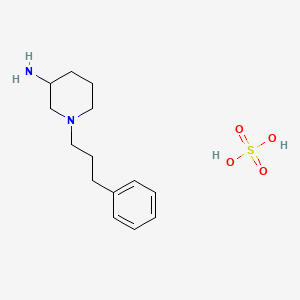
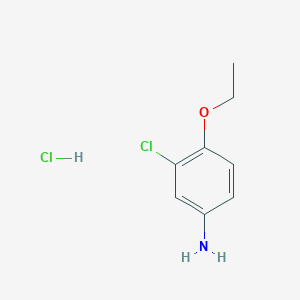
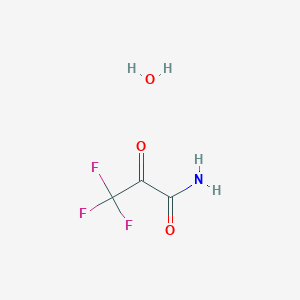
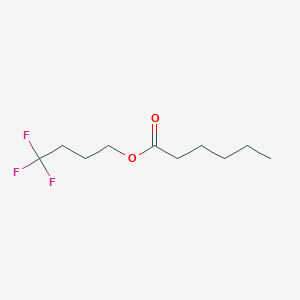
![4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1419493.png)
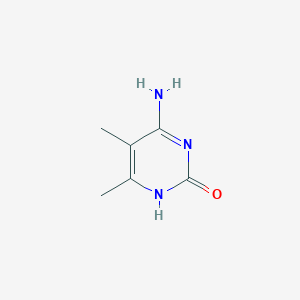
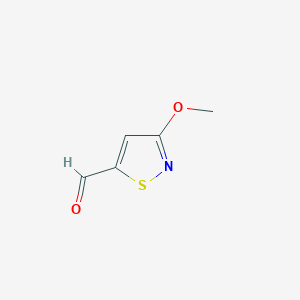
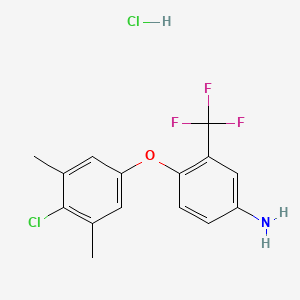
![4-[(3-Methylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1419501.png)
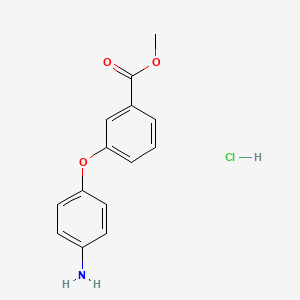
![3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine](/img/structure/B1419504.png)
